The Unveiling of CAS 1072-71-5: A Technical Guide to Dimercaptothiazole, Also Known as Bismuthiol I
The Unveiling of CAS 1072-71-5: A Technical Guide to Dimercaptothiazole, Also Known as Bismuthiol I
For researchers, chemists, and professionals in drug development and materials science, the precise understanding of chemical entities is paramount. This guide provides an in-depth exploration of the compound registered under CAS number 1072-71-5, a versatile heterocyclic molecule known by several names, most notably 2,5-Dimercapto-1,3,4-thiadiazole, Dimercaptothiazole, and Bismuthiol I. This document will elucidate its chemical identity, properties, and key applications, with a focus on its roles as a chelating agent for metal determination and as a potent corrosion inhibitor.
Part 1: Establishing Chemical Identity: Synonyms and Structure
The compound with CAS number 1072-71-5 is a well-defined chemical entity with a rich history of application, leading to the use of several synonymous names in literature and commerce. It is crucial to recognize these synonyms to navigate the breadth of research available.
Primary Synonyms:
-
2,5-Dimercapto-1,3,4-thiadiazole (Systematic IUPAC Name)
-
Bismuthiol I[1]
-
Dimercaptothiazole (DMTD)[2]
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1,3,4-Thiadiazole-2,5-dithiol[3]
The structural foundation of this molecule is a five-membered 1,3,4-thiadiazole ring, substituted with two mercapto (-SH) groups at positions 2 and 5. This structure is responsible for its characteristic chemical reactivity, particularly its ability to act as a bidentate ligand.
Chemical Structure of 2,5-Dimercapto-1,3,4-thiadiazole
Caption: Molecular structure of 2,5-Dimercapto-1,3,4-thiadiazole.
Part 2: Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of CAS 1072-71-5 is essential for its effective application. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂N₂S₃ | |
| Molecular Weight | 150.25 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 162 °C (decomposes) | [2] |
| Boiling Point | 211.3 ± 23.0 °C (Predicted) | |
| Density | 1.8 g/cm³ | [5] |
| Water Solubility | 20 g/L (at 20 °C) | [2] |
| Maximum Absorption (λmax) | 320 nm (in CH₃CN) | [2][6] |
| pKa | 5.66 ± 0.20 (Predicted) | [2] |
Part 3: Core Applications and Experimental Protocols
The unique molecular architecture of Dimercaptothiazole, featuring two thiol groups and nitrogen atoms within the heterocyclic ring, makes it an excellent chelating agent and a highly effective corrosion inhibitor.
Analytical Reagent for Metal Determination
Dimercaptothiazole's ability to form stable, colored complexes with various metal ions has been widely exploited for their quantitative determination.[3] Its high sensitivity and selectivity, particularly for heavy metals, make it a valuable tool in analytical chemistry.
This protocol outlines a non-extractive spectrophotometric method for the determination of trace amounts of lead. The method is based on the formation of a greenish-yellow chelate between lead(II) and 2,5-dimercapto-1,3,4-thiadiazole (DMTD) in a slightly acidic medium.[7][8]
Causality of Experimental Choices:
-
Slightly Acidic Medium (0.0015-0.01 M HCl): This pH range is optimal for the formation of the Pb-DMTD complex while minimizing the interference from other ions and preventing the precipitation of lead hydroxide.[7][9]
-
Wavelength of 375 nm: This is the wavelength of maximum absorbance (λmax) for the Pb-DMTD complex, ensuring the highest sensitivity for the measurement.[7][8]
-
Instantaneous Reaction and Stability: The rapid formation of a stable complex (stable for at least 24 hours) allows for immediate and reliable measurements without the need for lengthy incubation times.[7][8]
Experimental Workflow: Spectrophotometric Determination of Lead
Caption: Workflow for the spectrophotometric determination of lead using DMTD.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Standard Lead Solution (1000 ppm): Dissolve 1.598 g of analytical grade lead nitrate, Pb(NO₃)₂, in deionized water, add a few drops of concentrated nitric acid, and dilute to 1 liter in a volumetric flask. Prepare working standards by serial dilution.
-
DMTD Solution (0.1% w/v): Dissolve 0.1 g of 2,5-dimercapto-1,3,4-thiadiazole in 100 mL of a suitable solvent (e.g., ethanol or a slightly alkaline aqueous solution).
-
Hydrochloric Acid (0.01 M): Prepare by diluting concentrated HCl.
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard lead solutions to cover a concentration range of 0.1 to 40 µg/mL.
-
To each flask, add 1 mL of 0.01 M HCl.
-
Add 1 mL of the 0.1% DMTD solution.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at 375 nm against a reagent blank.
-
Plot a graph of absorbance versus lead concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution and adjust its pH to be within the optimal range.
-
Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.
-
Follow steps 2.2 to 2.4.
-
Measure the absorbance of the sample solution at 375 nm.
-
Determine the concentration of lead in the sample from the calibration curve.
-
The stoichiometric composition of the chelate formed between lead and DMTD is 1:2.[7][8]
Corrosion Inhibitor
Dimercaptothiazole is a highly effective corrosion inhibitor, particularly for copper and its alloys. Its derivatives are also used as additives in lubricating oils and greases for their anti-corrosion and antirust properties.[2]
Mechanism of Corrosion Inhibition:
The corrosion inhibition mechanism of Dimercaptothiazole is attributed to its ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process involves the lone pair of electrons on the sulfur and nitrogen atoms and the π-electrons of the thiadiazole ring, which interact with the vacant d-orbitals of the metal.[10] This results in the formation of a stable, coordinated layer that passivates the metal surface.[10]
Corrosion Inhibition Mechanism
Caption: Adsorption of Dimercaptothiazole on a metal surface to form a protective film.
The weight loss method is a straightforward and widely used technique to assess the efficiency of a corrosion inhibitor.
Causality of Experimental Choices:
-
Polishing and Cleaning of Metal Coupons: This ensures a uniform and reproducible surface, removing any pre-existing oxides or contaminants that could affect the corrosion rate.
-
Immersion in Inhibitor-Containing Corrosive Medium: This simulates the real-world application of the inhibitor. The concentration of the inhibitor is varied to determine the optimal effective concentration.
-
Controlled Temperature: Corrosion is a temperature-dependent process. Maintaining a constant temperature ensures that the observed differences in weight loss are due to the inhibitor's effect.
Step-by-Step Protocol:
-
Preparation of Metal Coupons:
-
Cut metal coupons (e.g., mild steel or copper) to a standard size.
-
Mechanically polish the coupons with successively finer grades of emery paper, then wash with deionized water and degrease with acetone.
-
Dry the coupons and weigh them accurately (W₁).
-
-
Corrosion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare solutions of the corrosive medium containing different concentrations of Dimercaptothiazole.
-
Immerse the pre-weighed coupons in the test solutions, ensuring they are fully submerged. A blank test with no inhibitor is also run.
-
Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons from the solutions.
-
Carefully clean the coupons to remove corrosion products, wash with deionized water and acetone, dry, and reweigh (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
Corrosion Rate (CR) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
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Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole
The synthesis of Dimercaptothiazole is typically achieved through the reaction of hydrazine with carbon disulfide in an alkaline medium.[11]
Reaction Scheme:
Hydrazine + 2 Carbon Disulfide + Alkali → 2,5-Dimercapto-1,3,4-thiadiazole (salt form) + H₂O
The salt is then neutralized with an acid to yield the final product.
Synthesis Workflow
Caption: General workflow for the synthesis of 2,5-Dimercapto-1,3,4-thiadiazole.
Step-by-Step Protocol (Illustrative):
A patented method describes the following molar ratios for the synthesis: hydrazine hydrate: carbon disulfide: sodium hydroxide of 1:2.2-2.4:1.55-1.95.[5]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, prepare a solution of sodium hydroxide in water and cool it.
-
Addition of Reactants: While maintaining a controlled temperature, add hydrazine hydrate to the cooled sodium hydroxide solution under an inert atmosphere. Subsequently, slowly add carbon disulfide to the reaction mixture.
-
Reaction: Allow the reaction to proceed with stirring for a specified duration to form the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole.
-
Neutralization: Cool the reaction mixture and slowly add an acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the solution and precipitate the product. The reaction with the neutralizing component is conducted at a temperature in the range of 10-60°C.[5]
-
Isolation: Filter the resulting solid precipitate.
-
Purification: Wash the precipitate with water to remove any inorganic salts and then dry to obtain the final product.
Part 4: Safety and Handling
2,5-Dimercapto-1,3,4-thiadiazole is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
Conclusion
The compound identified by CAS 1072-71-5, known interchangeably as Dimercaptothiazole and Bismuthiol I, is a multifaceted chemical with significant utility in analytical chemistry and materials protection. Its well-defined structure, characterized by the 1,3,4-thiadiazole core with two mercapto groups, underpins its efficacy as a chelating agent and a corrosion inhibitor. The experimental protocols detailed herein provide a foundation for its practical application in these domains. As research continues to uncover new applications for this versatile molecule, a thorough understanding of its fundamental properties and established methodologies is indispensable for scientific advancement.
References
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PubMed. (n.d.). Spectrophotometric determination of lead in industrial, environmental, biological and soil samples using 2,5-dimercapto-1,3,4-thiadiazole. Retrieved from [Link]
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ResearchGate. (2015). Determination of Lead using 2, 5-Dimercapto-1, 3, 4-Thiodiazole (DMTD). Retrieved from [Link]
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tradeKorea.com. (n.d.). Bismuththiol CAS 1072-71-5 DMTD Dimercapto Thiadiazole. Retrieved from [Link]
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Chemsrc. (n.d.). Bismuthiol | CAS#:1072-71-5. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]
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ResearchGate. (2021). Corrosion inhibition of locally de-passivated surfaces by DFT study of 2-mercaptobenzothiazole on copper. Retrieved from [Link]
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CNKI. (n.d.). PREPARATION OF 2, 5-DIMERCAPTO-1, 3, 4-THIADIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]
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